molecular formula C6H5N3O B1450501 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1824101-63-4

2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1450501
CAS No.: 1824101-63-4
M. Wt: 135.12 g/mol
InChI Key: OSLUIMGZDYGNNS-UHFFFAOYSA-N
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Description

2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a formyl group and an acetonitrile group. Pyrazole derivatives are known for their diverse biological activities and synthetic versatility, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent . Additionally, this compound can modulate gene expression related to inflammatory responses, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for sustained interactions with target biomolecules . Degradation products may form over extended periods, potentially altering its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to be safe and well-tolerated, with minimal adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and potential organ damage. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The effects on metabolic flux and metabolite levels are critical for understanding the overall impact of this compound on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues. The localization of this compound within specific cellular compartments is essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The activity of this compound within these compartments is crucial for its role in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by formylation and nitrile introduction . The reaction conditions often involve the use of catalysts such as FeCl₃ and polyvinyl pyrrolidine to accelerate the process and achieve high yields .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable synthetic routes that ensure high purity and yield. These methods may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and material science industries .

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-Hydroxy-1H-pyrazol-1-yl)acetonitrile

Uniqueness

2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential biological activities. This dual functionality allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

2-(4-formylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLUIMGZDYGNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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